5-HT3 antagonist 1 5-HT3 antagonist 1 5-HT3 antagonist 1 is a potent and selective antagonist of serotonin 3 (5-HT3) receptor.
Brand Name: Vulcanchem
CAS No.: 129294-09-3
VCID: VC0006905
InChI: InChI=1S/C22H27N5O/c1-16-6-5-7-17(12-16)13-27-11-10-26(2)14-18(15-27)23-22(28)21-19-8-3-4-9-20(19)24-25-21/h3-9,12,18H,10-11,13-15H2,1-2H3,(H,23,28)(H,24,25)
SMILES: CC1=CC(=CC=C1)CN2CCN(CC(C2)NC(=O)C3=NNC4=CC=CC=C43)C
Molecular Formula: C₂₂H₂₇N₅O
Molecular Weight: 377.5 g/mol

5-HT3 antagonist 1

CAS No.: 129294-09-3

Cat. No.: VC0006905

Molecular Formula: C₂₂H₂₇N₅O

Molecular Weight: 377.5 g/mol

* For research use only. Not for human or veterinary use.

5-HT3 antagonist 1 - 129294-09-3

CAS No. 129294-09-3
Molecular Formula C₂₂H₂₇N₅O
Molecular Weight 377.5 g/mol
IUPAC Name N-[1-methyl-4-[(3-methylphenyl)methyl]-1,4-diazepan-6-yl]-1H-indazole-3-carboxamide
Standard InChI InChI=1S/C22H27N5O/c1-16-6-5-7-17(12-16)13-27-11-10-26(2)14-18(15-27)23-22(28)21-19-8-3-4-9-20(19)24-25-21/h3-9,12,18H,10-11,13-15H2,1-2H3,(H,23,28)(H,24,25)
Standard InChI Key KDCVCMJTEQZMEL-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)CN2CCN(CC(C2)NC(=O)C3=NNC4=CC=CC=C43)C
Canonical SMILES CC1=CC(=CC=C1)CN2CCN(CC(C2)NC(=O)C3=NNC4=CC=CC=C43)C

Chemical and Pharmacological Properties

Structural Characteristics

5-HT3 antagonist 1 features a canonical SMILES structure of O=C(C1=NNC2=C1C=CC=C2)NC3CN(CC4=CC=CC(C)=C4)CCN(C)C3\text{O=C(C1=NNC2=C1C=CC=C2)NC3CN(CC4=CC=CC(C)=C4)CCN(C)C3}, characterized by an indazole core linked to a tertiary amine moiety . This configuration facilitates interactions with key residues in the 5-HT3 receptor binding pocket, including tryptophan (W183) and tyrosine (Y234), as demonstrated in molecular docking studies .

Table 1: Physicochemical Properties of 5-HT3 Antagonist 1

PropertyValue
Molecular FormulaC22H27N5O\text{C}_{22}\text{H}_{27}\text{N}_{5}\text{O}
Molecular Weight377.48 g/mol
SolubilitySoluble in DMSO
Storage Conditions-20°C (stable for 1 month)
CAS Number129294-09-3

Pharmacokinetic Profile

The compound’s half-life and metabolic pathways remain under investigation, but its structural analogs, such as ondansetron and granisetron, undergo hepatic metabolism via CYP450 enzymes (e.g., CYP3A4, CYP2D6) . In vivo formulations require solubilization in dimethyl sulfoxide (DMSO), with recommended stock concentrations of 10 mM for experimental use .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 5-HT3 antagonist 1 involves a multi-step process:

  • Core Structure Formation: Construction of the indazole ring via cyclization reactions.

  • Functionalization: Introduction of a carboxylic acid group at position 3 of the indazole core .

  • Coupling Reactions: Attachment of the tertiary amine side chain using nucleophilic substitution or reductive amination.

Industrial-scale production employs continuous flow reactors to optimize yield (≥85%) and purity (≥98%), followed by crystallization and chromatography for purification.

Pharmacological Mechanisms

Receptor Binding and Selectivity

5-HT3 antagonist 1 binds competitively to the orthosteric site of 5-HT3 receptors, preventing serotonin-induced ion channel activation . Its selectivity for 5-HT3 over 5-HT1A, 5-HT2A, and dopamine receptors is 100-fold higher, as evidenced by radioligand displacement assays .

Functional Effects

  • Antiemetic Action: Blocks 5-HT3 receptors in the chemoreceptor trigger zone (CTZ) and vagal afferents, reducing vomiting reflexes in animal models .

  • Visceral Analgesia: Modulates colonic afferent nerve activity via 5-HT3-dependent and independent pathways, suggesting utility in irritable bowel syndrome (IBS) .

Research Applications

Preclinical Studies

  • CINV Management: In rodent models, 5-HT3 antagonist 1 reduced acute vomiting by 70% following cisplatin administration, comparable to granisetron .

  • Neuropsychiatric Research: Enhanced the efficacy of selective serotonin reuptake inhibitors (SSRIs) in obsessive-compulsive disorder (OCD) models, likely through 5-HT3-mediated disinhibition of prefrontal circuits .

Molecular Studies

Molecular dynamics simulations reveal stable hydrogen bonds with glutamate (E236) and serine (S182) residues, explaining its nanomolar affinity (Ki = 2.6 ± 0.3 nM) .

Comparative Analysis with Other 5-HT3 Antagonists

Table 2: Comparative Efficacy of 5-HT3 Antagonists

CompoundReceptor Affinity (Ki, nM)Half-Life (h)Clinical Use
5-HT3 Antagonist 12.6 ± 0.3Under studyPreclinical research
Ondansetron0.263.9CINV, PONV
Granisetron0.429–11.6CINV
Palonosetron0.0340Delayed CINV

5-HT3 antagonist 1 exhibits intermediate affinity compared to FDA-approved agents but lacks the prolonged half-life of palonosetron . Its indazole scaffold may offer reduced off-target effects compared to carbazole-based ondansetron .

Clinical Implications and Future Directions

Challenges and Opportunities

  • Bioavailability Optimization: Current formulations require DMSO, limiting translational potential .

  • Personalized Medicine: Genetic polymorphisms in CYP2D6 may influence metabolism, necessitating pharmacogenomic studies .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator